molecular formula C13H8O4 B1682117 urolithin A CAS No. 1143-70-0

urolithin A

Cat. No. B1682117
CAS RN: 1143-70-0
M. Wt: 228.2 g/mol
InChI Key: RIUPLDUFZCXCHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urolithin A (UA) is a naturally occurring compound derived from the metabolism of gut microbiota . It is produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranate, berries, and nuts . UA exhibits diverse biological activities, encompassing anti-inflammatory, antioxidant, anti-tumor, and anti-aging properties .


Synthesis Analysis

UA is formed by metabolism from polyphenols found in some nuts and fruits, particularly pomegranates . A study describes a novel and regioselective synthesis of urolithin A (3,8-dihydroxy urolithin) 3- and 8-glucuronides and isourolithin A (3,9-dihydroxy urolithin) 3- and 9-glucuronides . Another study proposed a synthesis of urolithin a derivatives (UADs), with an esterified phenolic hydroxyl group in 3- or 8-position with non-steroidal anti-inflammatory drugs (NSAIDs) .


Molecular Structure Analysis

The molecular structure of Urolithin A can be found in various scientific databases .


Chemical Reactions Analysis

UA exhibits the potential to enhance muscle health and performance by improving mitochondrial function and regulating autophagy . Monoesterified UA derivatives with selected NSAIDs were designed, and their stability assays indicated Mix 4a / 4b as a most suitable candidate for further studies due to its exceptional stability in human plasma .


Physical And Chemical Properties Analysis

UA is a solid substance . Its melting point is between 340-345 °C .

Scientific Research Applications

Muscle Health and Performance

Urolithin A has been shown to promote muscle protein synthesis and muscle growth, which could be beneficial in mitigating muscle atrophy. It may enhance muscle health and performance by improving mitochondrial function and regulating autophagy . This makes it a promising candidate for applications in sports nutrition and rehabilitation therapies for muscle-related conditions.

Mitochondrial Health

Studies suggest that Urolithin A can stimulate mitophagy, the process of removing less efficient mitochondria and replacing them with newer, more efficient ones . This process is crucial for maintaining muscle strength and endurance, particularly in older adults, and could have therapeutic applications in diseases associated with mitochondrial dysfunction.

Autophagy and Cellular Renewal

Urolithin A targets cellular processes such as autophagy, which is involved in cellular cleansing and renewal . By influencing autophagy, Urolithin A could have applications in neurodegenerative diseases, cancer, and other conditions where cellular cleanup is compromised.

Mitochondrial Biogenesis

Research indicates that Urolithin A promotes mitochondrial biogenesis through the SIRT1/PGC-1α signaling pathway . This could have significant implications for neurodegenerative diseases like Parkinson’s Disease, where mitochondrial biogenesis is a potential therapeutic target.

Aging

Urolithin A has been associated with reducing oxidative stress, a key factor in the aging process contributing to cellular damage, inflammation, and the decline of organ function . Its potential anti-aging effects could be harnessed in interventions aimed at improving longevity and healthspan.

Cardiovascular Health

Urolithin A exhibits cardioprotective effects and has been shown to enhance mitochondrial quality during natural aging and heart failure . Its ability to ameliorate age-related decline in cardiac function makes it a promising nutritional intervention for promoting healthy cardiovascular function.

Future Directions

UA holds potential as a dietary intervention for slowing the progression of aging and preventing the development of age-related disease . It may also be a promising approach to counteracting age-associated muscle decline . Further comprehensive investigations are still warranted to elucidate the underlying mechanisms of UA and to assess its feasibility and safety in human subjects .

properties

IUPAC Name

3,8-dihydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPLDUFZCXCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150694
Record name Urolithin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

urolithin A

CAS RN

1143-70-0
Record name Urolithin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1143-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urolithin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urolithin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Urolithin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Urolithin A
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UROLITHIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Urolithin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013695
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
urolithin A
Reactant of Route 2
Reactant of Route 2
urolithin A
Reactant of Route 3
Reactant of Route 3
urolithin A
Reactant of Route 4
urolithin A
Reactant of Route 5
urolithin A
Reactant of Route 6
urolithin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.